molecular formula C14H22ClNOS B4411682 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride

2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride

Cat. No.: B4411682
M. Wt: 287.8 g/mol
InChI Key: QKLITCOPRCVUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl groups and a phenylthioethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride typically involves multiple steps. One common method starts with the preparation of the morpholine ring, followed by the introduction of the dimethyl groups at the 2 and 6 positions. The phenylthioethyl group is then attached through a substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and controlled reaction conditions to ensure consistency. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the phenylthioethyl group.

    Substitution: The morpholine ring and the phenylthioethyl group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenated reagents and strong bases are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthioethyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The phenylthioethyl group can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethylmorpholine: Lacks the phenylthioethyl group, making it less complex and potentially less active in certain applications.

    4-(2-phenylthioethyl)morpholine: Similar structure but without the dimethyl substitutions, which may affect its chemical properties and reactivity.

Uniqueness

2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride is unique due to the combination of its structural features. The presence of both dimethyl groups and the phenylthioethyl group provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,6-dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS.ClH/c1-12-10-15(11-13(2)16-12)8-9-17-14-6-4-3-5-7-14;/h3-7,12-13H,8-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLITCOPRCVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Reactant of Route 5
Reactant of Route 5
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-(2-phenylsulfanylethyl)morpholine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.